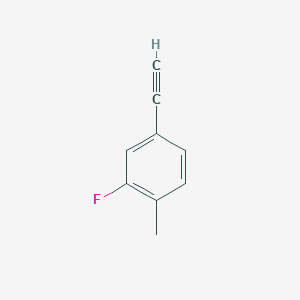

4-Ethynyl-2-fluoro-1-methylbenzene

説明

Contextualizing Ethynyl-Substituted Aromatic Systems

Ethynyl-substituted aromatic systems, also known as arylacetylenes, are characterized by the presence of a carbon-carbon triple bond directly attached to an aromatic ring. This functional group significantly influences the electronic and structural properties of the molecule. The ethynyl (B1212043) group is known to be electron-wasting through its inductive effect, but it can also participate in electron-releasing resonance. rsc.org This dual nature allows for the fine-tuning of molecular properties.

The introduction of an ethynyl group into an aromatic system extends the π-conjugation, which can lead to interesting photophysical properties. nih.gov For instance, it can cause a red-shift in the absorption and emission spectra of the molecule. nih.gov Furthermore, the triple bond can serve as a reactive handle for a variety of chemical transformations, including cycloaddition reactions and Sonogashira coupling, making these compounds versatile intermediates in the synthesis of more complex molecules. nih.govuniroma1.it

Significance of Fluorinated Aromatic Compounds in Synthetic and Materials Science

The incorporation of fluorine into aromatic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.comrsc.org Fluorine is the most electronegative element, and its presence can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.comyoutube.com This has led to the widespread use of fluorinated aromatics in pharmaceuticals and agrochemicals. youtube.comresearchgate.netrsc.org

In materials science, fluorinated aromatic compounds are utilized for the development of advanced materials with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.com For example, they are key components in the synthesis of fluoropolymers and materials for organic light-emitting diodes (OLEDs). numberanalytics.com The introduction of fluorine can lower the energy levels of molecular orbitals, which is an important consideration in the design of organic semiconductors. researchgate.net

Overview of Research Trajectories for 4-Ethynyl-2-fluoro-1-methylbenzene

Research involving this compound and structurally related compounds points towards their utility as intermediates in the synthesis of more complex molecules. The presence of the reactive ethynyl group allows for its participation in reactions like copper-catalyzed 1,3-dipolar cycloadditions. rsc.org For example, a structurally similar compound, 6-ethynyl-7-fluoro benzosiloxaborole, has been synthesized and used in such reactions. rsc.orgnih.gov

Furthermore, the core structure of fluorinated ethynyl aromatics is found in potent biologically active molecules. For instance, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is a powerful anti-HIV nucleoside, highlighting the potential of this chemical motif in medicinal chemistry. nih.gov While direct research on this compound is not extensively detailed in the provided results, the research on analogous structures underscores its potential as a valuable building block for the creation of novel materials and therapeutic agents.

Chemical and Physical Properties

The following table summarizes some of the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇F | nih.gov |

| Molecular Weight | 134.15 g/mol | nih.gov |

| Exact Mass | 134.053178385 Da | nih.gov |

| IUPAC Name | 4-ethynyl-1-fluoro-2-methylbenzene (B1602341) | nih.gov |

| CAS Number | 351002-93-2 | nih.gov |

| Physical Form | Colorless liquid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Sealed in dry, 2-8°C | sigmaaldrich.com |

This data is based on computational predictions and supplier information.

Synthesis and Reactions

The synthesis of ethynyl-substituted aromatic compounds often involves a Sonogashira coupling reaction. nih.govuniroma1.it In a typical procedure, a halogenated aromatic precursor is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. uniroma1.it For the synthesis of this compound, a plausible precursor would be 4-iodo-2-fluoro-1-methylbenzene.

The ethynyl group in this compound can undergo various reactions. For example, it can be deprotonated to form a powerful nucleophile, an acetylide, which can then react with various electrophiles. It can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethynyl-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-7(2)9(10)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXECJEVNUTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622513 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145069-53-0 | |

| Record name | 4-Ethynyl-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethynyl 2 Fluoro 1 Methylbenzene and Analogues

Strategic Approaches to Ethynyl (B1212043) Group Introduction

A primary strategy for synthesizing compounds like 4-ethynyl-2-fluoro-1-methylbenzene involves the direct introduction of an ethynyl group onto a pre-functionalized fluorinated methylbenzene ring. This approach leverages commercially available or readily synthesized aryl halides (e.g., 4-iodo-2-fluoro-1-methylbenzene or 4-bromo-2-fluoro-1-methylbenzene) as starting materials. The most powerful and widely used method for this transformation is the Sonogashira cross-coupling reaction. organic-chemistry.org This reaction forms a C(sp²)-C(sp) bond by coupling a vinyl or aryl halide with a terminal alkyne. libretexts.org The presence of fluorine on the aromatic ring can influence the reactivity of the aryl halide, but the Sonogashira reaction is generally robust enough to accommodate a wide range of substituents. organic-chemistry.org

Palladium-catalyzed reactions are central to modern organic synthesis, and the formation of arylalkynes is no exception. These methods are favored for their high efficiency, functional group tolerance, and the ability to be carried out under relatively mild conditions. wikipedia.org

The Sonogashira reaction, first reported in 1975, is the cornerstone of arylethyne synthesis. libretexts.org It typically involves a palladium(0) catalyst, a copper(I) salt as a co-catalyst (usually copper(I) iodide), and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orglibretexts.org The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira protocols. These variations are advantageous as they prevent the formation of undesired alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction catalyzed by copper salts. rsc.org Copper-free reactions often require the use of more sophisticated, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle, particularly for less reactive aryl halides. libretexts.orgrsc.org

Table 1: Key Components of a Typical Sonogashira Reaction

| Component | Example(s) | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst facilitating C-C bond formation |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne |

| Aryl Halide | 4-Iodo-2-fluoro-1-methylbenzene | Electrophilic coupling partner |

| Terminal Alkyne | Trimethylsilylacetylene (B32187) | Nucleophilic coupling partner (ethyne source) |

| Base | Triethylamine (Et₃N), Diisopropylamine (iPr₂NH) | Neutralizes HX byproduct, aids in alkyne deprotonation |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

An alternative to the traditional copper-catalyzed Sonogashira reaction involves the use of organozinc reagents. In this variation, a terminal alkyne can be converted in situ into a more reactive alkynylzinc derivative. organic-chemistry.org This species can then undergo palladium-catalyzed cross-coupling with an aryl halide. This approach can be particularly effective for the synthesis of various substituted alkynes, including heteroarylethynes. The use of zinc can sometimes offer different reactivity and selectivity profiles compared to copper, providing another tool for synthetic chemists to optimize the synthesis of specific target molecules.

Acetylene (B1199291) gas itself is difficult to handle, but trimethylsilylacetylene (TMSA) serves as an excellent and stable liquid substitute. mdpi.org It is widely used in Sonogashira couplings as a protected ethyne (B1235809) synthon. mdpi.orgresearchgate.net The trimethylsilyl (B98337) (TMS) group can function in two primary ways:

As a protecting group: The Sonogashira reaction is performed with TMSA to yield a TMS-protected arylalkyne. The TMS group is generally stable under the coupling conditions but can be easily removed in a subsequent step by treatment with a mild base (like potassium carbonate in methanol) or a fluoride (B91410) source (like tetrabutylammonium (B224687) fluoride, TBAF) to reveal the terminal alkyne. organic-chemistry.orgmdpi.org

As a direct coupling partner: Under certain conditions, particularly in copper-free protocols, the direct coupling of an aryl halide with TMSA can lead to the formation of the desired disubstituted acetylene without the need for a separate deprotection step. mdpi.org More commonly, a one-pot procedure can be employed where the initial coupling is followed by in situ desilylation and a second coupling with a different aryl halide to produce unsymmetrical diarylalkynes. organic-chemistry.org

The choice of the halogen on the aryl precursor is a critical factor that dictates the reaction conditions required for a successful Sonogashira coupling. The reactivity of the aryl halide (Ar-X) in the initial oxidative addition step to the palladium(0) center follows a well-established trend.

Reactivity Order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl wikipedia.orgchemicalforums.com

Aryl iodides are significantly more reactive than aryl bromides. chemicalforums.com Consequently, couplings involving aryl iodides can often be performed under much milder conditions, frequently at room temperature. wikipedia.org In contrast, the coupling of aryl bromides typically requires elevated temperatures to proceed at a reasonable rate. wikipedia.orgresearchgate.net Aryl chlorides are the least reactive and generally require specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve good yields. rsc.orgchemicalforums.com

This difference in reactivity is not a limitation but a feature that can be exploited for selective synthesis. For instance, a molecule containing both an iodide and a bromide substituent can undergo selective Sonogashira coupling at the more reactive iodide position, leaving the bromide intact for subsequent, different chemical transformations. rsc.org

Table 2: Comparison of Aryl Iodides vs. Aryl Bromides in Sonogashira Coupling

| Feature | Aryl Iodides (Ar-I) | Aryl Bromides (Ar-Br) |

| Reactivity | High | Moderate |

| Typical Reaction Temp. | Room Temperature wikipedia.orgrsc.org | Elevated (Heating often required) wikipedia.org |

| Catalyst Loading | Generally lower | May require higher loading or more active catalysts |

| Advantages | Milder conditions, high reaction rates | More commercially available and cost-effective than many iodides |

| Disadvantages | Often more expensive and less atom-efficient rsc.org | Harsher conditions may be needed, potential for more side reactions |

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira Coupling Reactions with Terminal Alkynes

Application of Calcium Carbide as a Sustainable Acetylene Source

The traditional reliance on acetylene gas for ethynylation reactions presents significant handling and safety challenges. Calcium carbide (CaC₂), a solid and stable precursor, offers a more sustainable and practical alternative for generating acetylene in situ. This approach is particularly relevant for Sonogashira coupling reactions, a cornerstone of carbon-carbon bond formation.

Recent advancements have demonstrated the feasibility of using CaC₂ in a two-step electrochemical process to produce acetylene from carbon dioxide. eurekalert.org In this method, CO₂ is first electrochemically reduced to carbon on an iron electrode in a molten salt mixture. Subsequently, the deposited carbon is converted to CaC₂, which can then be hydrolyzed to release acetylene. eurekalert.org This process not only provides a sustainable route to acetylene but also contributes to carbon capture and utilization, achieving a high current efficiency of 92%. eurekalert.org

The in situ generation of acetylene from calcium carbide can be seamlessly integrated into Sonogashira coupling protocols for the synthesis of compounds like this compound. This involves the reaction of a suitable aryl halide, such as 4-iodo-2-fluoro-1-methylbenzene, with the generated acetylene in the presence of a palladium catalyst and a copper co-catalyst. The use of inexpensive and readily available starting materials like propiolic acid instead of trimethylsilylacetylene further enhances the economic viability of this approach. acs.org

Palladium-Catalyzed Annulation Reactions involving Alkynylphenols

Palladium-catalyzed annulation reactions of o-alkynylphenols represent a powerful strategy for the synthesis of substituted benzofurans, which are important structural motifs in many biologically active molecules. acs.orgnih.govdigitellinc.com These reactions allow for the construction of the benzofuran (B130515) ring system through the formation of new carbon-carbon and carbon-heteroatom bonds.

One notable application is the carbonylative annulation of o-alkynylphenols. acs.orgnih.govscilit.com This process involves the reaction of an o-alkynylphenol with carbon monoxide and an aryl iodide in the presence of a palladium catalyst to yield 2-substituted-3-aroyl-benzo[b]furans. acs.orgnih.gov Mechanistic studies suggest the involvement of a cationic palladium complex that coordinates with the alkyne, followed by nucleophilic attack and reductive elimination. acs.orgnih.gov

Furthermore, palladium-catalyzed annulation can be directed to produce 2-substituted 3-halobenzo[b]furans with high selectivity by using a combination of PdX₂ and CuX₂ catalysts. acs.org The substrate scope of these reactions is broad, accommodating various functional groups on both the alkynylphenol and the coupling partner. acs.orgthieme-connect.com

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(PPh₃)₄ / AgBF₄ | o-Alkynylphenol, CO, Iodobenzene | 2-Substituted-3-aroyl-benzo[b]furan | 30% | acs.org |

| PdBr₂ / CuBr₂ / HEt₃NI | 2-Alkynylphenol | 2-Substituted-3-halobenzo[b]furan | up to 92% | acs.org |

| PdCl₂(PPh₃)₂ / CuI | o-Iodophenol, Terminal Alkyne | Benzofuran derivative | 70-91% | acs.org |

Alternative Carbon-Carbon Bond Formation Methodologies

Beyond Sonogashira couplings and annulation reactions, other methodologies for constructing carbon-carbon bonds are crucial for the synthesis of this compound and its derivatives.

Grignard Reactions for Ethynyl Moiety Installation

Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.comchemguide.co.uk Ethynylmagnesium bromide, a specific Grignard reagent, is particularly useful for introducing the ethynyl group onto aromatic rings. sigmaaldrich.comthieme-connect.com This reaction typically involves the treatment of an aryl halide, such as 4-iodo-2-fluoro-1-methylbenzene, with ethynylmagnesium bromide in a suitable ether solvent like tetrahydrofuran (THF). libretexts.orgopenstax.org

The preparation of ethynylmagnesium bromide itself can be achieved by reacting acetylene with a simple alkylmagnesium halide, like ethylmagnesium bromide. thieme-connect.comgoogle.com The reaction conditions must be carefully controlled to favor the formation of the mono-Grignard reagent over the di-Grignard derivative. thieme-connect.com The resulting ethynylmagnesium bromide can then be used in subsequent reactions with various electrophiles, including aryl halides, to produce the desired ethynylated compounds. sigmaaldrich.comlibretexts.orgresearchgate.net

Catalytic Dehydrogenation of Ethynyl-Substituted Benzenes

Catalytic dehydrogenation is a key industrial process for the production of styrenes from ethylbenzenes. core.ac.ukmichiganfoam.com This methodology can be conceptually extended to the synthesis of ethynyl-substituted styrenes from the corresponding ethyl-substituted ethynylbenzenes. The reaction typically employs an iron-based catalyst, often promoted with potassium, and is carried out at elevated temperatures in the presence of steam. michiganfoam.com The steam serves to lower the partial pressure of the reactant, supply heat for the endothermic reaction, and clean the catalyst surface. michiganfoam.com

| Catalyst | Promoter/Support | Key Features | Reference |

| Iron Oxide | Potassium | Commercially used, operates at high temperatures with steam. | michiganfoam.com |

| Fe-Graphitic Nanoplatelets | Nitrogen-doped | High performance at lower temperatures for oxidative dehydrogenation. | nih.gov |

| CrOₓ/Al₂O₃ | - | Activity influenced by coke deposition and chromium reduction. | rsc.org |

Enantioselective Synthetic Pathways for Related Fluoro-Ethynyl Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a compound is often dependent on its stereochemistry. This section explores enantioselective methods for preparing fluoro-ethynyl derivatives related to this compound.

Biocatalytic Desymmetrization in Chirality Induction

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. mdpi.comnih.gov One elegant strategy is biocatalytic desymmetrization, where a prochiral or meso compound is transformed into a chiral product with high enantioselectivity. mdpi.comacs.org This approach can theoretically achieve a 100% yield of the desired enantiomer. acs.org

A notable example is the enantioselective synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent anti-HIV agent. nih.govresearchgate.net A key step in this synthesis involves the biocatalytic desymmetrization of a prochiral diacetate using an enzyme to selectively hydrolyze one of the acetate (B1210297) groups, thereby establishing a key stereocenter. nih.govresearchgate.net Lipases are commonly employed enzymes for such transformations due to their broad substrate scope and ability to function in both aqueous and organic media. mdpi.com

Imine reductases (IREDs) have also been engineered to catalyze the efficient desymmetrization of biaryls, expanding the scope of biocatalysis to the synthesis of axially chiral compounds. nih.govresearchgate.net These enzymatic methods offer a green and efficient alternative to traditional chemical catalysis for the production of enantiomerically pure fluoro-ethynyl derivatives. nih.gov

Asymmetric Transfer Hydrogenation for Stereocontrol

Asymmetric transfer hydrogenation (ATH) represents a powerful and versatile methodology for the stereocontrolled reduction of unsaturated functionalities, offering a practical alternative to methods employing high-pressure hydrogen gas. acs.org This technique typically involves the use of a stable hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture, in conjunction with a chiral transition metal catalyst. acs.orgacs.org The development of sophisticated catalysts, particularly those based on rhodium, ruthenium, and iridium, has enabled the highly enantioselective synthesis of chiral molecules from prochiral substrates like ketones and imines. acs.orgrsc.orgsigmaaldrich.comacs.org In the context of substituted alkynes, including analogues of this compound, ATH provides a crucial tool for accessing chiral propargylic alcohols and other stereochemically rich structures.

The stereochemical outcome of the transfer hydrogenation of an unsymmetrical alkyne is determined by the chiral environment created by the catalyst system. The catalyst, typically a complex of a transition metal with a chiral ligand, facilitates the transfer of hydrogen from the donor molecule to the alkyne in a spatially controlled manner. This leads to the preferential formation of one enantiomer of the product over the other.

Detailed research into the asymmetric transfer hydrogenation of α,β-acetylenic ketones using ruthenium catalysts has demonstrated the selective reduction to propargylic alcohols without competing reduction of the alkyne moiety. sigmaaldrich.com This selectivity is crucial for the synthesis of chiral building blocks. The catalysts often consist of a ruthenium(II) center complexed with a chiral diamine ligand, such as Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). sigmaaldrich.com

While direct experimental data on the asymmetric transfer hydrogenation of this compound is not extensively documented in publicly available literature, the principles and methodologies applied to analogous aromatic alkynes provide a clear framework for achieving stereocontrol in its reduction. The reaction conditions, including the choice of metal catalyst, chiral ligand, hydrogen donor, and solvent, are critical parameters that are optimized to achieve high yields and enantioselectivities.

For instance, rhodium-catalyzed ATH has been effectively used for the reduction of various unsaturated compounds, often employing formic acid/triethylamine as the hydrogen source. acs.orgrsc.org Similarly, iridium complexes have emerged as highly efficient catalysts for the asymmetric hydrogenation of a wide range of substrates, including those that were previously challenging. acs.orgacs.org

The following table summarizes representative findings for the asymmetric transfer hydrogenation of aromatic alkynes and ketones, which serve as analogues for predicting the behavior of this compound under similar conditions.

| Substrate (Analogue) | Catalyst System | Hydrogen Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Aromatic Ketones | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 2-Propanol/Base | 2-Propanol | High | High | sigmaaldrich.com |

| 4-Quinolone Derivatives | Tethered Rhodium Complex | Formic Acid/Triethylamine | Not Specified | High | Excellent | rsc.org |

| α-Nitro Ketones | Rhodium Complex | HCO₂H/Et₃N | Various | up to 98 | >99.9 | acs.org |

| 3-Benzylidene-chromanones | Rh(III) Complex | Formic Acid/DABCO | Acetonitrile | up to 95 | >99 | acs.org |

| Quinolines | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Hantzsch Ester | THF | Good | up to 88 | dicp.ac.cn |

The synthesis of axially chiral compounds through catalytic asymmetric reactions of alkynes is another area where stereocontrol is paramount. researchgate.netrsc.org These advanced methodologies highlight the potential for creating complex chiral architectures from relatively simple starting materials. The principles governing these transformations, which often involve transition-metal catalysis, are directly applicable to the development of stereoselective syntheses for derivatives of this compound. researchgate.net

Elucidating the Chemical Reactivity and Transformational Pathways of 4 Ethynyl 2 Fluoro 1 Methylbenzene

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group is the most reactive site in 4-Ethynyl-2-fluoro-1-methylbenzene, participating in a range of addition and coupling reactions. The fluorine and methyl substituents on the benzene (B151609) ring can influence the reactivity of the triple bond through electronic and steric effects.

The carbon-carbon triple bond of arylacetylenes like this compound is a versatile dienophile and dipolarophile in cycloaddition reactions, leading to the formation of various cyclic structures. wikipedia.orglibretexts.org These reactions are fundamental in constructing complex molecular frameworks. fiveable.me

One of the most common types of cycloadditions is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne reacts with a 1,3-diene to form a six-membered ring. libretexts.orgfiveable.me Another significant class is the [3+2] cycloaddition, often involving 1,3-dipoles such as azides (Huisgen cycloaddition) or nitrile oxides, which yields five-membered heterocyclic rings. libretexts.org The regioselectivity of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring.

Photochemical [2+2] cycloadditions with alkenes are also possible, leading to the formation of cyclobutene (B1205218) derivatives. openstax.org These reactions typically proceed through a photo-activated state. openstax.org

Table 1: Representative Cycloaddition Reactions of Arylacetylenes

| Reaction Type | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene) | Thermal | Substituted cyclohexadiene | libretexts.orgfiveable.me |

| [3+2] Cycloaddition (Huisgen) | Azide (e.g., benzyl (B1604629) azide) | Copper(I) or Ruthenium | Triazole | |

| [2+2] Cycloaddition | Alkene (e.g., ethylene) | Photochemical (UV light) | Cyclobutene | openstax.org |

The triple bond of arylacetylenes can undergo nucleophilic addition, particularly when activated by electron-withdrawing groups or through catalysis. wikipedia.orglibretexts.org In the case of this compound, the fluorine atom exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the alkyne.

A variety of nucleophiles, including amines, thiols, and alcohols, can add across the triple bond. libretexts.org These reactions often require a catalyst, such as a transition metal complex or a strong base, to facilitate the attack of the nucleophile. libretexts.orglibretexts.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the reaction conditions and the nature of the nucleophile and catalyst. libretexts.org

For instance, the addition of an alcohol (hydroalkoxylation) in the presence of a base or a metal catalyst can yield vinyl ethers. libretexts.org Similarly, the addition of amines (hydroamination) can produce enamines or imines.

The ethynyl group can be fully or partially hydrogenated to yield the corresponding alkene or alkane. The selective partial hydrogenation of an alkyne to an alkene is a synthetically valuable transformation. This is commonly achieved using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), which prevents over-reduction to the alkane. nih.gov

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also be employed for the selective hydrogenation of alkynes. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity for the desired alkene. nih.govscispace.com For arylacetylenes, the hydrogenation can proceed stepwise, first to the styrene (B11656) derivative and then to the ethylbenzene (B125841) derivative. oaepublish.com

Table 2: Catalysts for the Hydrogenation of Phenylacetylene (B144264)

| Catalyst | Product(s) | Selectivity | Reference |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Styrene | High for alkene | nih.gov |

| Pd/C | Styrene and Ethylbenzene | Lower selectivity, over-reduction can occur | acs.org |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Styrene | Generally good for alkene | researchgate.net |

| Pd-Fe/SiO₂ | Styrene | High selectivity to alkene | nih.gov |

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by transition metal complexes, typically containing molybdenum or tungsten. wikipedia.org While less common than olefin metathesis, it provides a route to internal alkynes from terminal alkynes. In a self-metathesis reaction, a terminal alkyne like this compound could potentially dimerize to form a symmetrical diarylacetylene, with the concurrent formation of acetylene (B1199291) gas.

Cross-metathesis with another alkyne is also a possibility, leading to the formation of unsymmetrical diarylacetylenes or other substituted alkynes. The success of these reactions is highly dependent on the choice of a suitable and efficient catalyst. organic-chemistry.orgyoutube.com

Hydrofunctionalization reactions involve the addition of an H-X molecule across a triple bond, where X can be a variety of functional groups. wikipedia.org While this compound is not a haloalkyne in the sense of having a halogen directly attached to the alkyne, the principles of hydrofunctionalization of arylacetylenes are relevant. scispace.comrawdatalibrary.net These reactions are often catalyzed by transition metals and are highly atom-economical. scispace.comrsc.org

Hydroalkylation involves the addition of a C-H bond across the triple bond. This can be achieved with various carbon nucleophiles, such as enolates or organometallic reagents, in the presence of a suitable catalyst. nih.gov For arylacetylenes, this reaction can lead to the formation of more complex substituted alkenes. The regioselectivity of the addition is a key consideration in these transformations. For instance, the silver-catalyzed hydroalkylation of haloalkynes with 1,3-dicarbonyl compounds has been reported to proceed efficiently. scispace.com

Hydrofunctionalization of Haloalkynes

Hydroalkoxylation Reactions

Hydroalkoxylation, the addition of an alcohol across a carbon-carbon triple bond, is a powerful, atom-economical method for synthesizing vinyl ethers. wikipedia.org For terminal alkynes like this compound, this reaction is often catalyzed by transition metal complexes, particularly those of gold. mdpi.commdpi.comrsc.org The reaction typically proceeds with high regioselectivity, favoring the Markovnikov addition product where the alkoxy group (-OR) adds to the more substituted carbon of the alkyne. wikipedia.orgmdpi.comnih.gov

Gold(I) catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are highly effective for this transformation. mdpi.comacs.org The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and renders it susceptible to nucleophilic attack by the alcohol. nih.gov This process can lead to the formation of vinyl ether products, which are valuable intermediates in organic synthesis. mdpi.com While intramolecular hydroalkoxylation reactions have been extensively studied, intermolecular versions remain more challenging but have been successfully achieved under solvent-free conditions with excellent stereoselectivity, typically yielding the (Z)-vinyl ether as the kinetic product. acs.org

Illustrative data for gold-catalyzed hydroalkoxylation of terminal alkynes is presented below, showcasing typical conditions and outcomes.

Table 1: Examples of Gold-Catalyzed Intermolecular Hydroalkoxylation of Terminal Alkynes This table presents illustrative data for analogous reactions, as specific data for this compound was not available in the search results. The data demonstrates the general reactivity pattern.

| Alkyne Substrate | Alcohol | Catalyst | Product Type | Reference |

| Phenylacetylene | Methanol | AuCl(IPr) | Markovnikov Vinyl Ether | mdpi.com |

| 1-Octyne | Ethanol | [Au(IPr)(CH3CN)][BF4] | Markovnikov Vinyl Ether | acs.org |

| Phenylacetylene | 1-Phenylethanol | [{Au(IPr)}2(μ-OH)][BF4] | Markovnikov Vinyl Ether | acs.org |

Alkynylation Reactions utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), have emerged as powerful and versatile reagents for the electrophilic transfer of alkyne moieties. nih.govnih.govrsc.orgresearchgate.net The compound this compound can, in principle, be converted into a corresponding EBX reagent, which would then serve as a synthon to introduce the "4-fluoro-3-methylphenylethynyl" group onto a variety of nucleophiles.

The reactivity of EBX reagents is often enhanced by the use of transition metal catalysts, with gold being a prominent example. nih.govrsc.org Gold catalysts can activate the EBX reagent, facilitating the alkynylation of C-H, N-H, and S-H bonds under mild conditions. nih.govthieme-connect.de For instance, the gold-catalyzed alkynylation of indoles and pyrroles with EBX reagents proceeds efficiently. nih.govacs.org The mechanism of these reactions can be complex, sometimes involving a dual role for the catalyst or unconventional reaction pathways. nih.govacs.org The stability of EBX reagents can be a challenge, but the formation of crystalline complexes, such as with acetonitrile, has allowed for their isolation and easier handling. nih.govresearchgate.netacs.org

Table 2: Representative Alkynylation Reactions Using EBX Reagents This table illustrates the broad scope of EBX reagents in alkynylation, a reactivity pathway available to derivatives of this compound.

| Nucleophile | EBX Reagent | Catalyst | Product Type | Reference |

| Indole (B1671886) | TIPS-EBX | AuCl | C3-Alkynylated Indole | nih.gov |

| Thiophenol | Ph-EBX | None | 1,2-Dithio-1-alkene | nih.gov |

| Dibenzylsulfonimide | PIDA (in situ EBX formation) | None | Ynamide | nih.gov |

| β-Ketoester | TIPS-EBX | AuCl | Alkynylated Furan |

Reactivity of the Fluorinated Aromatic Ring

Influence of Fluorine Substitution on Electrophilic Aromatic Substitution

The presence of three different substituents—methyl (-CH₃), fluoro (-F), and ethynyl (-C≡CH)—on the benzene ring of this compound creates a complex pattern for electrophilic aromatic substitution (EAS). The directing effects of these groups determine the position of incoming electrophiles.

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect. libretexts.orgjove.com

Fluoro Group (-F): A deactivating group due to its strong electron-withdrawing inductive effect, yet it acts as an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. organicchemistrytutor.compressbooks.pub

Ethynyl Group (-C≡CH): Generally considered a deactivating group.

Table 3: Directing Effects of Substituents on Available Ring Positions

| Position | Directed by -CH₃ (at C1) | Directed by -F (at C2) | Directed by -C≡CH (at C4) | Overall Influence |

| C3 | meta | ortho | meta | Activated by -F (ortho) |

| C5 | para | meta | ortho | Activated by -CH₃ (para) and -C≡CH (ortho) |

| C6 | ortho | para | meta | Activated by -CH₃ (ortho) and -F (para) |

Based on this analysis, positions C5 and C6 are the most likely sites for electrophilic attack, as they are activated by two directing groups. The C3 position is activated by the ortho-directing fluoro group but is meta to the other two. The precise regiochemical outcome would likely depend on the specific electrophile and reaction conditions.

Specific Reactivity of Fluorine in Anion-π Interactions

Anion-π interactions are noncovalent forces between an anion and an electron-deficient (π-acidic) aromatic ring. researchgate.net The introduction of electron-withdrawing substituents, such as fluorine atoms, onto an aromatic ring can enhance these interactions by reducing the electron density of the π-system. nih.govnih.gov While highly fluorinated aromatics are known to engage in significant anion-π bonding, even a single fluorine atom can influence the electrostatic potential of the ring. nih.govrsc.org

In this compound, the fluorine atom, due to its high electronegativity, withdraws electron density from the benzene ring, making the π-face more susceptible to interaction with anions. rsc.org Although computational and gas-phase studies strongly support the existence of anion-π interactions, their observation in solution can be challenging as they often compete with other noncovalent forces like hydrogen bonding and solvation. researchgate.net Nevertheless, these interactions are recognized as important in fields like anion recognition and transport. researchgate.net The presence of the fluoro-substituent in this compound provides a site that could participate in stabilizing anionic species or intermediates through these subtle but significant forces. nih.govewha.ac.kr

Organometallic Transformations and Catalytic Cycles

Metal-Catalyzed Dehydrogenative Borylation of Terminal Alkynes

Dehydrogenative borylation is an atom-economical method for forming carbon-boron bonds, producing hydrogen gas as the only byproduct. mdpi.com For terminal alkynes, this reaction offers a direct route to valuable alkynylboronates, which are versatile building blocks in organic synthesis. rsc.org A key challenge in this transformation is avoiding the competitive hydroboration of the alkyne triple bond. mdpi.comnih.gov

Catalysts based on iridium, manganese, copper, and aluminum have been developed to achieve high chemoselectivity for the C(sp)-H borylation of terminal alkynes. rsc.orgnih.govrsc.orgnih.goved.ac.uk Iridium complexes featuring pincer ligands (e.g., SiNN, PNP) have proven particularly effective, enabling the conversion of a wide range of terminal alkynes to their corresponding pinacolboronates (Bpin) at room temperature. nih.govacs.orgacs.orgresearchgate.net

The catalytic cycle, for example with an iridium catalyst, typically involves the oxidative addition of the alkyne's C-H bond to the metal center. acs.orgacs.org Subsequent steps involve reaction with the boron source (e.g., pinacolborane, HBpin) and reductive elimination to release the alkynylboronate product and regenerate the active catalyst. acs.org The nature of the ancillary ligand is crucial for controlling the reaction's selectivity and efficiency. acs.orgacs.org

Table 4: Catalytic Systems for Dehydrogenative Borylation of Terminal Alkynes This table shows representative catalyst systems capable of transforming terminal alkynes like this compound into their corresponding alkynylboronates.

| Metal | Ligand Type | Boron Source | Substrate Scope | Reference |

| Iridium | SiNN Pincer | HBpin | Aryl & Alkyl Alkynes | nih.gov |

| Iridium | PNP Pincer | HBpin | Aryl & Alkyl Alkynes | acs.orgresearchgate.net |

| Manganese | Fcbpy | HBpin | Aryl Alkynes | rsc.orgrsc.org |

| Copper | NHC/CAAC | HBpin | Aryl & Alkyl Alkynes | nih.gov |

| Aluminum | Amine-Tethered | HBpin | Aryl & Alkyl Alkynes | ed.ac.uk |

Carbon-Hydrogen Bond Activation Catalysis

Transition-metal-catalyzed carbon-hydrogen (C-H) bond activation has become a pivotal strategy for the efficient construction of complex molecules. nih.govrsc.org This approach allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.org Various transition metals, including palladium, rhodium, and iridium, have been shown to be effective catalysts for these transformations, often employing a directing group to achieve high levels of regioselectivity. nih.govrsc.org

In the context of ethynyl aromatic compounds, C-H activation can lead to a variety of valuable products through intramolecular cyclization or intermolecular coupling. For instance, Rh(III)-catalyzed C-H activation of 3-alkynyl-2-arylpyridines has been shown to produce 4-azafluorene compounds, where the pyridine (B92270) nitrogen acts as a directing group to facilitate the activation of an aryl C-H bond, followed by annulation with the alkyne. elsevierpure.com This type of "rollover" C-H activation/annulation cascade demonstrates the synthetic utility of combining a directing group with a reactive ethynyl moiety within the same molecule. elsevierpure.com

While specific studies on the C-H activation of this compound are not extensively documented, its structure suggests potential for such reactivity. The methyl and fluoro substituents on the benzene ring influence the electronic properties and steric environment, which would, in turn, affect the regioselectivity and efficiency of any C-H activation process. The development of new catalytic systems continues to expand the scope of C-H activation to include a wider range of substrates, including those with diverse fluorination patterns. nih.gov

Gold-Catalyzed Annulation Reactions of Poly(ethynyl)benzenes

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as exceptionally powerful tools for activating carbon-carbon triple bonds, enabling a wide array of transformations. beilstein-journals.org One of the most significant applications is in the annulation of poly(ethynyl)benzenes and other diynes or enynes to construct complex polycyclic and aromatic systems. beilstein-journals.orgnih.gov These reactions proceed under mild conditions and often exhibit unique regioselectivity. beilstein-journals.org

For example, gold-catalyzed annulation reactions can be used for the one-step synthesis of tetra-substituted benzenes from diyne-ene substrates. nih.govnih.gov This formal [3+3] cyclization strategy is highly efficient and tolerant of various functional groups. nih.govresearchgate.net Research has shown that amide co-catalysts can be crucial in these transformations, acting as covalent nucleophiles to facilitate the reaction cascade, which involves the formation of a gold-carbene intermediate followed by cyclization and aromatization. nih.gov

The reactivity of poly(ethynyl)benzenes, such as 1,2,4,5-tetra(ethynyl)benzene, in gold-catalyzed annulations to form linear bispentalenes highlights the potential of the ethynyl group in building novel carbon-rich materials. researchgate.net Although this compound is a mono-ethynyl compound, its alkyne unit can readily participate as a component in intermolecular gold-catalyzed annulations with dienes or other partners to generate substituted aromatic frameworks.

Table 1: Amide Impact on Gold-Catalyzed Diyne-Ene Annulation This table summarizes the effect of different amide co-catalysts on the yield of a gold-catalyzed annulation reaction to produce polysubstituted benzenes, demonstrating the critical role of the co-catalyst in the reaction's efficiency.

| Entry | Amide Co-Catalyst | Yield (%) |

| 1 | Acetamide | 87 |

| 2 | Benzamide | 65 |

| 3 | Trifluoroacetamide | 0 |

| 4 | p-Nitroaniline | 0 |

| 5 | Benzyl carbamate | 0 |

| Data sourced from studies on gold-catalyzed diyne-ene annulations. nih.gov |

General Organometallic Reactions involving Ethynyl Aromatic Compounds

The ethynyl group is a versatile functional group in organometallic chemistry, serving as a linchpin for a variety of transformations beyond gold catalysis. Transition metals like rhodium, palladium, and copper are commonly used to mediate reactions at the C-C triple bond. elsevierpure.comnih.gov

Rhodium(III) catalysis, in particular, has proven effective for C-H activation/annulation reactions involving ethynyl-substituted aromatics. elsevierpure.comnih.gov These reactions often proceed via a cyclometalation pathway where a directing group positions the metal catalyst to selectively activate a C-H bond. The subsequent insertion of the alkyne into the metal-carbon bond leads to the formation of a new ring system. For example, the synthesis of quinolizinone and indolizine (B1195054) derivatives can be achieved through Rh(III)-catalyzed C-H activation of enamides followed by cyclization with a triazole substrate. nih.gov

These catalytic cycles highlight a common theme in the organometallic chemistry of ethynyl aromatics: the dual role of the molecule as both the substrate for C-H activation and the reactive partner for the subsequent annulation. The electronic nature of the aromatic ring, influenced by substituents like the fluoro and methyl groups in this compound, plays a critical role in modulating the reactivity of both the C-H bonds and the ethynyl group itself. elsevierpure.com

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions of this compound are dictated by its distinct functional groups: the aromatic ring, the electron-withdrawing fluorine atom, the electron-donating methyl group, and the π-rich ethynyl moiety. These features enable a range of intermolecular forces, including π-stacking, hydrogen bonding, and halogen bonding, which are fundamental to the design of supramolecular architectures and crystal engineering.

Role of Ethynyl and Fluoro Groups in Non-Covalent Interactions

The fluorine atom and the ethynyl group profoundly influence the intermolecular interactions of the parent molecule. Fluorinated aromatic rings, such as the one in this compound, participate in so-called arene-perfluoroarene or aryl-fluoroaryl interactions. The polarization of the fluorinated ring creates a region of positive electrostatic potential at the center of the ring and negative potential on the fluorine atoms. nih.gov This leads to favorable stacking geometries with electron-rich aromatic rings. nih.govcapes.gov.br

The ethynyl group contributes to non-covalent interactions primarily through its π-system and its terminal C-H bond. The π-system can act as a hydrogen bond acceptor or participate in π-stacking interactions. The slightly acidic terminal proton of the ethynyl group can act as a hydrogen bond donor. The combination of a fluoro-substituted ring and an ethynyl group can lead to complex and stable supramolecular structures. For instance, in fluorinated o-oligophenylene ethynylenes, arene-perfluoroarene interactions have been shown to stabilize helical folded conformations, enhancing their chiroptical properties. acs.org

Halogen Bonding with Iodoethynyl-Substituted Systems

Halogen bonding (XB) is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org The iodoethynyl group is a particularly potent halogen bond donor because the sp-hybridized carbon atom strongly withdraws electron density, creating a large, positive σ-hole on the iodine atom. ethz.chmostwiedzy.pl

Systematic studies on (iodoethynyl)benzene (B1606193) derivatives have quantified the strength of these interactions. acs.orgethz.chnih.gov The binding affinity is tunable via substituents on the benzene ring, with electron-withdrawing groups enhancing the halogen bond donor strength. nih.gov This relationship has been demonstrated through a strong linear free-energy relationship (LFER) with the Hammett parameter σ_para. acs.orgnih.gov Although this compound itself does not possess an iodine atom, the principles of halogen bonding in iodoethynyl systems provide a valuable framework for understanding the σ-hole interactions that could potentially be engineered into derivatives of this compound.

Table 2: Thermodynamic Data for Halogen Bonding of (Iodoethynyl)benzene Donors This table presents the binding free enthalpies for the interaction of various para-substituted (iodoethynyl)benzene derivatives with the halogen bond acceptor quinuclidine, illustrating the influence of substituents on the interaction strength.

| para-Substituent on (Iodoethynyl)benzene | Hammett Parameter (σ_para) | Binding Free Enthalpy (ΔG, 298 K, kcal/mol) |

| -NMe₂ | -0.83 | -1.1 |

| -H | 0.00 | -1.7 |

| -F | 0.06 | -1.8 |

| -Cl | 0.23 | -2.0 |

| -CN | 0.66 | -2.3 |

| -NO₂ | 0.78 | -2.4 |

| Data adapted from studies on halogen bonding in solution. acs.orgnih.gov |

Hydrogen Bonding Properties of Difluoromethyl Groups

While the target molecule contains a methyl group, the closely related difluoromethyl (CF₂H) group has garnered significant attention for its ability to act as an unconventional hydrogen bond donor. jst.go.jpnih.gov The high electronegativity of the two fluorine atoms increases the acidity of the C-H bond, enabling it to form weak but structurally significant hydrogen bonds with acceptors like oxygen or nitrogen. bohrium.comnih.gov

The CF₂H group is sometimes considered a bioisostere of the hydroxyl (OH) or thiol (SH) group, capable of mimicking their hydrogen bonding capabilities while offering increased lipophilicity. nih.govnih.gov Experimental and computational studies have confirmed the hydrogen-bond donor character of the CF₂H group. For example, o-nitro-α,α-difluorotoluene forms hydrogen-bonded dimers in the solid state, structurally similar to those formed by o-nitrophenol. nih.govchemistryviews.org The C-F₂H···O interaction energy, while weaker than a conventional O-H···O hydrogen bond, is substantial enough to influence molecular conformation and crystal packing. chemistryviews.org This understanding of fluorinated alkyl groups highlights the subtle, yet important, roles that fluorine can play in directing intermolecular interactions.

Table 3: Comparison of Intermolecular Dimer Bonding This table compares the calculated bonding energies and key geometric parameters for dimers of o-nitrophenol (stabilized by an O-H···O hydrogen bond) and o-nitro-α,α-difluorotoluene (stabilized by a C-H···O hydrogen bond).

| Dimer | Hydrogen Bond Type | Bonding Energy (kcal/mol) | H···O Distance (Å) |

| (1-OH)₂ | O-H···O | -3.5 | 2.65 |

| (1-CF₂H)₂ | C-F₂H···O | -3.1 | 2.42 |

| Data sourced from crystallographic and computational studies. nih.govchemistryviews.org |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding chemical structures and phenomena at the molecular level.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, electronic properties, and vibrational frequencies.

Application of B3LYP/6-31+G(d,p) Level of Theory

The B3LYP/6-31+G(d,p) level of theory is a specific implementation of DFT that combines the Becke, 3-parameter, Lee-Yang-Parr hybrid functional with a Pople-style basis set. This method is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules. A theoretical study on 4-Ethynyl-2-fluoro-1-methylbenzene at this level would typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of electronic properties such as orbital energies (HOMO, LUMO), dipole moment, and molecular orbital distributions.

A literature search did not yield any studies that have applied the B3LYP/6-31+G(d,p) level of theory to this compound. Consequently, no data tables on its optimized geometric parameters or electronic properties can be presented.

Analysis of Hirshfeld Surfaces and Electrostatic Potential (ESP)

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) or the electrostatic potential (ESP) onto this surface, one can identify key interactions such as hydrogen bonds and π-π stacking. The ESP map, in particular, highlights electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into how molecules will interact electrostatically.

No published crystal structure or Hirshfeld surface analysis for this compound could be located. As a result, a discussion of its specific intermolecular contacts or an ESP analysis is not possible.

High-Level Theoretical Studies on Ion-π Interactions

Ion-π interactions are crucial noncovalent forces, particularly in biological systems and materials science. High-level theoretical methods are required for their accurate description.

SCS-RI-MP2(full)/aug-cc-pVTZ Calculations

This notation refers to a highly accurate, second-order Møller-Plesset perturbation theory (MP2) calculation. "SCS" stands for Spin-Component Scaled, an empirical correction to improve accuracy, "RI" is the resolution of the identity approximation to speed up the calculation, and "aug-cc-pVTZ" is a large, correlation-consistent basis set. This level of theory is well-suited for studying weak interactions like the ion-π forces between an ion and the ethynyl (B1212043) or benzene (B151609) moiety of this compound.

There are no available research findings of SCS-RI-MP2(full)/aug-cc-pVTZ calculations being performed to study the ion-π interactions of this compound.

Quantum Theory of Atoms in Molecules (AIM) and Charge Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) partitions a molecule’s electron density to define atoms and the chemical bonds between them. Analysis of bond critical points (BCPs) provides information on the nature of the interaction (e.g., shared-shell vs. closed-shell). Accompanying charge analysis methods quantify the distribution of electronic charge among the atoms.

A QTAIM analysis for this compound, which would characterize its covalent bonds and potential non-covalent interactions, has not been reported in the scientific literature. Therefore, no data on its bond critical points or atomic charges can be provided.

Interaction Energy Partitioning

The study of non-covalent interactions is crucial for understanding the condensed-phase behavior of molecules like this compound. Interaction energy partitioning methods, such as Symmetry-Adapted Perturbation Theory (SAPT), provide a detailed quantum mechanical description of the forces between molecules. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion.

For aromatic systems, these interactions are complex. The presence of a fluorine atom, a methyl group, and an ethynyl group on the benzene ring of this compound would significantly influence its interaction profile. The fluorine atom, being highly electronegative, can participate in halogen bonding and alter the quadrupole moment of the aromatic ring. The methyl group can engage in CH-π interactions, and the ethynyl group offers a region of high electron density capable of forming π-π stacking or hydrogen bonding interactions.

Studies on substituted benzene dimers reveal that substituent effects can be qualitatively understood through electrostatic interactions. nih.gov For instance, electron-withdrawing groups, like fluorine, and electron-donating groups, like methyl, modify the electrostatic potential of the benzene ring, thereby influencing its interactions with neighboring molecules. nih.gov

A SAPT analysis of fluorinated and non-fluorinated alkyl chain groups interacting with aromatic π systems has shown that while electrostatic analysis based on atomic charges can be inadequate, exchange-repulsion interactions play a significant role in determining conformational preferences. nih.govresearchgate.net In the case of this compound, a delicate balance between these forces would dictate its crystal packing and intermolecular interactions.

To illustrate the concept, the following interactive table presents a hypothetical SAPT energy decomposition for a dimer of a similar substituted benzene, showcasing the typical contributions of different energy components to the total interaction energy.

| Interaction Energy Component | Energy (kcal/mol) | Description |

| Electrostatics | -2.5 | Arises from the interaction of the permanent charge distributions of the molecules. |

| Exchange | 4.0 | A repulsive term resulting from the Pauli exclusion principle when electron clouds of molecules overlap. |

| Induction | -1.0 | Represents the stabilizing effect of the polarization of one molecule by the charge distribution of another. |

| Dispersion | -3.5 | A purely quantum mechanical attractive force arising from correlated fluctuations in the electron clouds of interacting molecules. |

| Total Interaction Energy | -3.0 | The sum of all attractive and repulsive contributions. |

This table is illustrative and does not represent actual calculated values for this compound.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules in the crystalline state, including phenomena like orientational disorder and phase transitions.

Computational Studies of Orientational Disorder in Molecular Crystals

Aromatic compounds with multiple, chemically similar substituents often exhibit static orientational disorder in their crystals. acs.org This occurs when a molecule can adopt several nearly equivalent orientations within the crystal lattice with a minimal energy penalty. acs.org For this compound, the presence of three different substituents makes perfect orientational disorder less likely than in symmetrically disubstituted benzenes. However, the potential for some degree of disorder exists, particularly if the energetic differences between possible orientations are small.

Computational studies on disubstituted benzenes, including those with ethynyl and fluoro groups, have shown that such disorder is a real phenomenon. acs.orgacs.org The specific molecular interactions, as would be elucidated by methods like SAPT, determine the energy landscape and the probability of different orientations. acs.org

Ab Initio Prediction of Polymorphic Phase Diagrams

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Computational crystal structure prediction (CSP) methods aim to identify possible polymorphs and their relative stabilities. rsc.org These methods typically involve generating a vast number of potential crystal packing arrangements and then ranking them based on their calculated lattice energies.

For a molecule like this compound, ab initio polymorph prediction would involve exploring the potential energy surface of its crystalline forms. While no specific studies on this molecule are available, research on benzene and its derivatives has demonstrated the utility of such computational approaches. rsc.org The predicted stability of different polymorphs can be influenced by temperature and pressure, and computational methods can help in constructing theoretical phase diagrams.

The following table illustrates a hypothetical output from a CSP study, showing the relative energies and key properties of predicted polymorphs for a substituted benzene.

| Polymorph | Space Group | Relative Energy (kJ/mol) | Density (g/cm³) |

| Form I | P2₁/c | 0.0 | 1.35 |

| Form II | P-1 | 1.2 | 1.32 |

| Form III | C2/c | 3.5 | 1.29 |

This table is illustrative and does not represent actual calculated values for this compound.

Quantification of Residual Entropy in Disordered Crystalline Phases

In crystals with static orientational disorder, the entropy at absolute zero is non-zero. This is known as residual entropy and is a direct consequence of the multiple, energetically similar configurations the molecules can adopt in the crystal lattice. acs.orgwikipedia.org The Boltzmann equation, S = k_B ln(W), where S is entropy, k_B is the Boltzmann constant, and W is the number of accessible microstates, is used to quantify this residual entropy. youtube.com

For a disordered crystal, W would correspond to the number of possible molecular orientations. For instance, if a molecule could adopt two equally probable orientations, the residual entropy per mole would be R ln(2), where R is the gas constant. Experimental techniques like calorimetry can be used to measure residual entropy, and these values can be compared with those derived from computational models of the disordered crystal. acs.orgnih.govarxiv.orgarxiv.org A recent study on disubstituted benzenes successfully employed a combination of experimental and computational methods to quantify the residual entropy in these systems. acs.orgacs.org

Mechanistic Computational Modeling

Elucidation of Catalytic Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the mechanisms of complex chemical reactions, including those involving catalysis. For a molecule like this compound, which contains a reactive ethynyl group, understanding its behavior in catalytic transformations is of significant interest.

While no specific mechanistic studies on this compound were found, the general approach involves using quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction. This allows for the identification of reactants, products, intermediates, and transition states. By calculating the energies of these species, a detailed reaction profile can be constructed, providing insights into the reaction pathway, the rate-limiting step, and the role of the catalyst.

For example, palladium-catalyzed reactions are commonly used for transformations involving ethynyl groups. d-nb.infonih.gov Computational studies on the palladium-catalyzed copolymerization of ethylene (B1197577) with functionalized olefins have provided detailed mechanistic models that explain experimental observations. d-nb.infonih.gov Similarly, mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction have been conducted to generate a more complete understanding of the catalytic cycle. mit.edu A hypothetical reaction coordinate diagram for a generic catalyzed addition to an alkyne is presented below to illustrate the type of information that can be obtained from such studies.

Investigation of C-H Activation Pathways via DFT

Theoretical studies on the C-H activation of toluene (B28343) and its derivatives by transition metal complexes, for instance, have shown that the energy barriers for such reactions are influenced by the electronic nature of the substituents on the aromatic ring. acs.orgacs.org For this compound, the fluorine atom, being highly electronegative, and the ethynyl group, with its sp-hybridized carbons, would significantly modulate the electron density of the benzene ring and the C-H bonds of the methyl group.

Generally, electron-withdrawing groups can influence the acidity of benzylic C-H bonds, potentially lowering the activation energy for their cleavage. DFT calculations on similar systems often explore various possible pathways, including oxidative addition and concerted metalation-deprotonation, to determine the most favorable reaction mechanism. The calculated transition state geometries and activation energies provide a detailed picture of the C-H activation process.

A hypothetical DFT study on the C-H activation of the methyl group in this compound would likely involve the parameters outlined in the following table:

Table 1: Hypothetical DFT Calculation Parameters for C-H Activation

| Parameter | Description |

|---|---|

| Functional | A functional such as B3LYP or M06-2X would likely be employed to account for electron correlation effects. |

| Basis Set | A basis set like 6-311+G(d,p) would be suitable to accurately describe the electronic structure of the molecule, including the diffuse functions for the fluorine and ethynyl groups. |

| Solvation Model | A continuum solvation model (e.g., PCM or SMD) could be used to simulate the reaction in a specific solvent. |

| Reactants | This compound and a model transition metal catalyst (e.g., a palladium or rhodium complex). |

| Products | The resulting organometallic intermediate after C-H activation and the dissociated hydrogen. |

| Properties Calculated | Optimized geometries of reactants, transition state, and products; activation energies; reaction energies; and vibrational frequencies to confirm the nature of stationary points. |

Such a study would provide critical data on the feasibility and selectivity of C-H activation at the methyl group versus other positions on the aromatic ring.

Analysis of Fluorine-Fluorine Interactions in Substituted Benzene Derivatives

Studies on other fluorinated aromatic compounds have revealed the complex nature of fluorine's non-covalent interactions. nih.gov These can include interactions with C-H bonds, π-systems, and other heteroatoms. In this compound, the interaction between the ortho-fluorine atom and the adjacent methyl and ethynyl groups would be of particular interest.

DFT and other high-level computational methods can be used to analyze the electron density distribution and identify bond critical points (BCPs) using the Quantum Theory of Atoms in Molecules (QTAIM). The presence of a BCP between two atoms is an indicator of an interaction. The nature of this interaction (e.g., covalent, ionic, or van der Waals) can be further characterized by the values of the electron density and its Laplacian at the BCP.

A computational analysis of the intramolecular interactions in this compound would likely investigate the parameters listed in the table below:

Table 2: Parameters for Computational Analysis of Intramolecular Interactions

| Parameter | Method | Purpose |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | To determine the most stable conformation of the molecule. |

| NBO Analysis | Natural Bond Orbital | To investigate orbital interactions, such as hyperconjugation between the C-F bond and the aromatic ring or the methyl group. |

| QTAIM Analysis | Quantum Theory of Atoms in Molecules | To identify and characterize intramolecular non-covalent interactions through the analysis of bond critical points. |

| Electrostatic Potential Map | DFT | To visualize the electron-rich and electron-poor regions of the molecule, providing insight into potential sites for intermolecular interactions. |

These computational investigations, while not yet specifically published for this compound, are essential for a deeper understanding of its chemical behavior and for the rational design of new materials and synthetic methodologies. The principles gleaned from studies on analogous compounds provide a solid foundation for predicting and interpreting the properties of this specific molecule.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Solid-State Structural Analysis

The analysis of the solid-state structure of a compound provides invaluable information regarding its molecular geometry, intermolecular interactions, and crystal packing.

Single-Crystal X-ray Diffraction (SXRD) for Molecular and Crystal Structures

As of the latest available research, specific single-crystal X-ray diffraction data for 4-ethynyl-2-fluoro-1-methylbenzene, including its crystal system, space group, and unit cell dimensions, has not been reported in the reviewed literature.

The study of supramolecular architectures involves the examination of how individual molecules assemble into larger, ordered structures through non-covalent interactions. While no specific studies on the supramolecular architecture of this compound have been found, related fluorinated phenylacetylene (B144264) compounds are known to form diverse supramolecular assemblies driven by interactions such as π-π stacking and hydrogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The fluorine atom in this compound could potentially participate in such interactions. However, a quantitative analysis of halogen bonding involving this specific compound through techniques like SXRD has not been documented in the available scientific literature.

Solution-Phase Spectroscopic Methods

Spectroscopic methods are essential for confirming the structure and purity of a compound in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

For instance, in the ¹H NMR spectrum, one would expect to see signals corresponding to the acetylenic proton, the aromatic protons, and the methyl protons. The chemical shift of the acetylenic proton would likely appear as a singlet in the range of δ 3.0-3.5 ppm. The aromatic protons would present as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The methyl protons would typically appear as a singlet at around δ 2.0-2.5 ppm.

In the ¹³C NMR spectrum, distinct signals for the two sp-hybridized carbons of the alkyne group would be expected in the δ 70-90 ppm region. The aromatic carbons would show a series of signals in the δ 110-140 ppm range, with their chemical shifts and the magnitude of the carbon-fluorine coupling constants (J-coupling) being indicative of their position relative to the fluorine substituent. The methyl carbon would resonate at a higher field, typically around δ 15-25 ppm.

Table 1: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts for Phenylacetylene Derivatives

| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Observed ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Observed ¹³C Chemical Shift (ppm) |

| 1-Ethynyl-4-fluorobenzene | Acetylenic H | ~3.1 | Not specified | Acetylenic C | 77.1, 82.9 |

| Aromatic H | 7.0-7.5 | 7.01 (t), 7.46 (m) | Aromatic C | 116.0 (d), 118.4, 134.2 (d) | |

| This compound | Acetylenic H | ~3.2 | Not available | Acetylenic C | ~75-85 |

| Aromatic H | ~7.0-7.4 | Not available | Aromatic C | ~115-140 | |

| Methyl H | ~2.3 | Not available | Methyl C | ~20 |

Note: The data for 1-Ethynyl-4-fluorobenzene is sourced from publicly available spectral databases and may not be fully assigned. Predicted values for this compound are estimations based on related structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A publicly available FT-IR spectrum of 4-ethynyl-1-fluoro-2-methylbenzene (B1602341) (a constitutional isomer) provides insight into the expected vibrational frequencies. sigmaaldrich.com Key expected absorptions for this compound would include:

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.

C≡C Stretch: A weaker absorption in the range of 2100-2140 cm⁻¹.

C-F Stretch: A strong band typically found in the region of 1000-1400 cm⁻¹.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.

C-H Bending (out-of-plane): Absorptions in the 650-1000 cm⁻¹ range, which can provide information about the substitution pattern of the benzene (B151609) ring.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | 3320 - 3280 |

| C≡C Stretch | 2140 - 2100 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Alkyl Halide | C-F Stretch | 1400 - 1000 |

| Methyl Group | C-H Stretch | 2975 - 2860 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with high accuracy. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₉H₇F. This calculated value serves as a benchmark for experimental HRMS measurements, which would confirm the compound's identity and purity by providing a highly accurate mass-to-charge ratio.

While specific experimental HRMS data for this compound is not widely available in published literature, the computed monoisotopic mass provides a foundational piece of data.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₉H₇F | 134.0532 |

This table presents the calculated monoisotopic mass for this compound.

Electronic and Photonic Spectroscopic Investigations

The electronic and photophysical properties of this compound are of significant interest due to the combination of the aromatic ring, the electron-withdrawing fluorine atom, and the π-system of the ethynyl (B1212043) group. These features are expected to give rise to distinct spectroscopic signatures.

UV/Vis Spectroscopy for Electronic and Photonic Properties

UV/Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure and conjugation of the compound.

In molecules like this compound, which possess both electron-donating (methyl group) and electron-withdrawing (fluoro and ethynyl groups) substituents on the benzene ring, intramolecular charge-transfer (ICT) bands may be observed in the UV/Vis spectrum. These bands arise from the transition of electron density from the electron-rich part of the molecule to the electron-poor part upon photoexcitation. The position and intensity of these bands are sensitive to the electronic nature of the substituents and the solvent environment.

Specific experimental data detailing the charge-transfer bands for this compound are not readily found in current scientific literature.

Electronic Emission Spectroscopy (Fluorescence) and Solvent Dependency Studies

Fluorescence spectroscopy provides information about the de-excitation of a molecule from an excited electronic state back to its ground state through the emission of light. The fluorescence spectrum, including the emission wavelength and quantum yield, is highly dependent on the molecular structure and its interaction with the surrounding environment.

Solvent dependency studies, also known as solvatochromism studies, involve measuring the absorption and emission spectra of a compound in a series of solvents with varying polarities. Shifts in the spectral positions (either hypsochromic/blue shifts or bathochromic/red shifts) can provide valuable information about the change in the dipole moment of the molecule upon electronic transition, further elucidating the nature of the excited state, such as its charge-transfer character.

Currently, there is a lack of published experimental data on the fluorescence and solvatochromic behavior of this compound. Research in this area would be valuable for understanding its potential as a fluorescent probe or in the development of optoelectronic materials.

Applications in Advanced Materials Science and Engineering

Polymer and High-Performance Material Development

The compound serves as a critical monomer and precursor in the synthesis of advanced polymers. The ethynyl (B1212043) group, in particular, is highly reactive and allows for the formation of extended, cross-linked, or conjugated polymer chains, leading to materials with superior physical and chemical properties.

The terminal ethynyl (C≡CH) group on 4-Ethynyl-2-fluoro-1-methylbenzene is a key functional handle for polymerization reactions, particularly those leading to cross-linked networks. Cross-linking is a widely recognized strategy for improving the thermomechanical properties of polymers. marquette.eduresearchgate.net When polymers are cross-linked, the individual chains are chemically bonded together, forming a three-dimensional network that restricts chain mobility. This structural reinforcement generally leads to significantly enhanced thermal stability and mechanical strength compared to their non-cross-linked linear counterparts. marquette.edumdpi.com